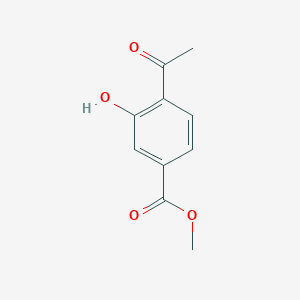

Methyl 4-acetyl-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKWPMUVFBBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626909 | |

| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478169-69-6 | |

| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-acetyl-3-hydroxybenzoate: A Technical Guide to its Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 4-acetyl-3-hydroxybenzoate, a substituted hydroxyacetophenone derivative. Due to a lack of documented discovery in the scientific literature, this guide focuses on a plausible and chemically robust synthetic pathway for its preparation. The core of this guide is a detailed exploration of the Fries rearrangement as the key synthetic step, including a discussion of its mechanism, regioselectivity, and a detailed experimental protocol. Furthermore, the chemical properties and potential applications of the title compound are discussed in the context of its structural analogues and their known biological activities, particularly for professionals in drug discovery and development.

Introduction: The Enigmatic Status of this compound

This compound is a distinct aromatic compound featuring a hydroxy, an acetyl, and a methyl ester group on a benzene ring. A thorough review of the existing scientific literature reveals a notable absence of information regarding its natural origin or a documented initial discovery. This suggests that the compound is likely not a known natural product and may not have been the subject of extensive prior research.

However, its structural motifs, particularly the hydroxyacetophenone core, are prevalent in numerous biologically active molecules and are valuable intermediates in organic synthesis.[1] This guide, therefore, aims to bridge the existing knowledge gap by proposing a robust synthetic route and exploring the potential scientific value of this compound for researchers and drug development professionals.

Proposed Synthetic Pathway: The Fries Rearrangement

The most logical and efficient method for the synthesis of this compound is the Fries rearrangement of a suitable precursor. The Fries rearrangement is a well-established organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[2][3][4] This intramolecular acylation is an excellent strategy for introducing an acetyl group onto a phenolic ring.

The proposed two-step synthesis commences with the readily available Methyl 3-hydroxybenzoate.

Step 1: Acetylation of Methyl 3-hydroxybenzoate to form Methyl 3-acetoxybenzoate.

This initial step involves the straightforward esterification of the phenolic hydroxyl group of Methyl 3-hydroxybenzoate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.

Step 2: Fries Rearrangement of Methyl 3-acetoxybenzoate.

The key transformation is the Lewis acid-catalyzed rearrangement of the resulting Methyl 3-acetoxybenzoate. The acetyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring.

Mechanistic Insights and Regioselectivity

The Fries rearrangement proceeds via the formation of an acylium ion intermediate generated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[5] This electrophilic acylium ion then attacks the electron-rich aromatic ring.

The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is primarily influenced by reaction conditions, particularly temperature.[6]

-

Low temperatures generally favor the formation of the para-isomer.

-

Higher temperatures tend to yield the ortho-isomer.

In the case of Methyl 3-acetoxybenzoate, the directing effects of the existing substituents (the methoxycarbonyl and the acetoxy groups) must be considered. The ester group is a deactivating meta-director, while the oxygen of the rearranged hydroxyl group is a strong activating ortho, para-director. The acetyl group will preferentially add to the positions most activated by the hydroxyl group and least sterically hindered. For the synthesis of this compound, the desired product is the result of acylation at the position para to the hydroxyl group. Therefore, conducting the reaction at lower temperatures would be the logical choice to maximize the yield of the desired product.

Experimental Protocols

Synthesis of Methyl 3-acetoxybenzoate (Starting Material)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-hydroxybenzoate | 152.15 | 15.2 g | 0.1 |

| Acetyl Chloride | 78.50 | 8.6 mL (9.4 g) | 0.12 |

| Pyridine | 79.10 | 9.7 mL (9.5 g) | 0.12 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxybenzoate in 200 mL of dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add pyridine to the stirred solution.

-

Add acetyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-acetoxybenzoate as a crude product, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of this compound via Fries Rearrangement

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-acetoxybenzoate | 194.18 | 19.4 g | 0.1 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 |

| Nitrobenzene | 123.11 | 100 mL | - |

Procedure:

-

In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add nitrobenzene and anhydrous aluminum chloride.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add Methyl 3-acetoxybenzoate to the stirred suspension, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, maintain the reaction mixture at 0-5 °C for 4-6 hours.

-

Monitor the reaction progress by TLC to observe the formation of the product and the consumption of the starting material.

-

Once the reaction is deemed complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (200 g ice and 50 mL HCl).

-

Steam distill the mixture to remove the nitrobenzene solvent.

-

The remaining aqueous solution is cooled, and the precipitated solid product is collected by filtration.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.[7]

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound are not documented, the hydroxyacetophenone scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities. Derivatives of hydroxyacetophenone have been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][8]

-

Antimicrobial Agents: The presence of both a hydroxyl and a carbonyl group can contribute to antimicrobial activity.

-

Enzyme Inhibition: Hydroxybenzoic acids and their derivatives have been studied as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.[9]

-

Prodrug Strategies: The hydroxyl group can be further functionalized to create prodrugs with improved pharmacokinetic properties. Acetylation, for example, has been shown to enhance the anticancer activity and oral bioavailability of some natural products.[10]

-

Building Block for Heterocyclic Synthesis: The reactive functional groups on this compound make it a versatile starting material for the synthesis of more complex heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.

Conclusion

In the absence of established literature, this technical guide provides a scientifically grounded framework for the synthesis and potential exploration of this compound. The proposed synthetic route, centered on the Fries rearrangement, offers a reliable method for accessing this compound. The discussion of its potential applications, based on the known bioactivities of related structures, is intended to stimulate further research into this molecule. For drug development professionals, this compound represents an unexplored scaffold that warrants investigation for its potential therapeutic value.

References

-

BYJU'S. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. [Link]

-

Nilsson, J., & Rydén, J. (2023). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. ChemistryOpen, 12(5), e202300056. [Link]

-

Al-Bayati, R. H., & Al-Amiery, A. A. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 2(1), 1-10. [Link]

-

Bagno, A., D'Amico, A., & Saielli, G. (2001). Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B, 56(4), 386-394. [Link]

- Sethna, S. M., & Shah, R. C. (1938). The Fries Reaction. Part I. The Rearrangement of the Acyl Derivatives of some Hydroxy-coumarins. Journal of the Indian Chemical Society, 15(6), 381-384.

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

- Carlin, R. B., & Landerl, H. P. (1951). The Fries Rearrangement. IV. The Rearrangement of m-Cresyl Benzoate. Journal of the American Chemical Society, 73(12), 5801-5803.

- EP1768945B1 - Substituted hydroxyacetophenon derivatives. (2007).

-

Sadowska, B., Paszczyk, B., & Kałuża, Z. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6692. [Link]

-

Li, S., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Pharmaceuticals, 15(11), 1338. [Link]

-

Ayaz, M., et al. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. Records of Natural Products, 17(4), 585-596. [Link]

-

López-Gallego, F., et al. (2021). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 11(16), 5516-5527. [Link]

-

Singh, R. K., et al. (2022). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Journal of Chemical Reviews, 4(3), 221-238. [Link]

Sources

- 1. jpub.org [jpub.org]

- 2. byjus.com [byjus.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Fries重排 [sigmaaldrich.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP1768945B1 - Substituted hydroxyacetophenon derivatives - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-acetyl-3-hydroxybenzoate: Investigating its Origins, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive analysis of Methyl 4-acetyl-3-hydroxybenzoate, a compound of interest to researchers and drug development professionals. A thorough investigation into the scientific literature reveals a notable absence of evidence for its natural occurrence. This guide addresses this finding directly and subsequently pivots to the compound's well-documented role as a synthetic intermediate. We will explore its chemical synthesis, physicochemical properties, and potential applications as a building block in the development of more complex molecules. This document is intended to serve as a practical resource for scientists working with or considering the use of this compound in their research.

Part 1: An Inquiry into the Natural Occurrence of this compound

A comprehensive search of scientific databases and chemical literature yields no significant reports of this compound being isolated as a natural product from plant, fungal, or microbial sources. The compound is consistently referenced in the context of chemical synthesis and is commercially available from various chemical suppliers for laboratory use.[1][2][3][4]

While the target molecule itself appears to be of synthetic origin, its core chemical scaffolds, specifically p-hydroxybenzoic acid and its methyl ester (methylparaben), are indeed found in nature.

-

Methyl 4-hydroxybenzoate (Methylparaben): This closely related compound is the methyl ester of p-hydroxybenzoic acid. It has been identified as a natural product in a variety of sources. For instance, it is found in fruits such as blueberries and cloudberries. It also plays a role in the natural world as a pheromone for some insects and is a component of the queen mandibular pheromone in bees.[5] Furthermore, research has identified a marine bacterium of the genus Microbulbifer that biosynthesizes 4-hydroxybenzoate and its alkyl esters, including methylparaben.[6]

-

Derivatives of p-hydroxybenzoic acid: The parent acid, p-hydroxybenzoic acid, and its derivatives are common plant metabolites.[7] For example, an isolation and identification study of compounds from Halban Leaves (Vitex pinnata Linn) successfully identified p-hydroxybenzoic acid.[8]

The natural occurrence of these parent structures suggests that while the specific acetylation and methylation pattern of this compound has not been discovered in nature, the fundamental building blocks are biochemically accessible. The absence of evidence, however, strongly indicates that for practical research and development purposes, this compound must be obtained through chemical synthesis.

Part 2: Synthetic Methodology for this compound

Given that this compound is a synthetic compound, a reliable method for its preparation in the laboratory is crucial for researchers. A common and effective approach is the Fries rearrangement of Methyl 3-acetoxybenzoate, which can be prepared from Methyl 3-hydroxybenzoate.

Experimental Protocol: Two-Step Synthesis

Step 1: Acetylation of Methyl 3-hydroxybenzoate

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 3-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add acetic anhydride (1.2 equivalents) followed by a catalytic amount of a base like triethylamine or pyridine.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-acetoxybenzoate.

Step 2: Fries Rearrangement to this compound

-

Reagents and Setup: In a clean, dry reaction vessel, place anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).

-

Addition of Substrate: Slowly add the Methyl 3-acetoxybenzoate obtained from Step 1 to the aluminum chloride. The reaction is often performed neat or in a high-boiling inert solvent like nitrobenzene.

-

Heating: Heat the mixture, typically to a temperature between 120-160 °C. The acetyl group will migrate, primarily to the para position relative to the hydroxyl group due to steric and electronic effects.

-

Reaction Monitoring: Monitor the progress of the rearrangement by TLC or HPLC.

-

Workup and Purification: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The product will often precipitate as a solid. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A two-step synthesis pathway for this compound.

Part 3: Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 57009-12-8[9] |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 100-110 °C |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Spectroscopic Data (Expected)

-

¹H NMR (in CDCl₃, δ):

-

~11.0-12.0 ppm (singlet, 1H, phenolic -OH)

-

~8.0-8.2 ppm (doublet, 1H, Ar-H)

-

~7.5-7.7 ppm (doublet of doublets, 1H, Ar-H)

-

~7.0-7.2 ppm (doublet, 1H, Ar-H)

-

~3.9 ppm (singlet, 3H, -OCH₃)

-

~2.6 ppm (singlet, 3H, -COCH₃)

-

-

IR (KBr, cm⁻¹):

-

~3200-3400 (broad, O-H stretch)

-

~1720 (C=O stretch, ester)

-

~1650 (C=O stretch, ketone)

-

~1600, 1450 (C=C aromatic stretch)

-

Part 4: Applications in Research and Development

This compound is primarily valuable as a multifunctional building block in organic synthesis. Its three functional groups (ester, ketone, and phenol) can be selectively modified, making it a versatile starting material for more complex target molecules.

Its structure makes it a key intermediate for the synthesis of various heterocyclic compounds, such as chromones and flavonoids, which are classes of compounds extensively studied for their potential pharmacological activities. For example, it has been used to prepare 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids, which are investigated as potent inhibitors of human steroid sulfatase.[10]

Illustrative Synthetic Application

Caption: Role as an intermediate in the synthesis of a substituted flavone.

Conclusion

References

-

1Hoffman Fine Chemicals.

-

2CymitQuimica.

-

Ataman Kimya.

-

8ResearchGate.

-

11PrepChem.com.

-

12BLD Pharmatech.

-

3AOBChem USA.

-

4Sigma-Aldrich.

-

7PubMed.

-

13DrugBank Online.

-

5Wikipedia.

-

6National Center for Biotechnology Information.

-

9PubChem.

-

Sigma-Aldrich.

-

14PubChem.

-

MilliporeSigma.

-

15Google Patents.

-

16ResearchGate.

-

17Benchchem.

-

Sigma-Aldrich.

-

Sigma-Aldrich.

-

10ChemicalBook.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 4-Acetyl-3-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]

- 3. aobchem.com [aobchem.com]

- 4. 4-Acetyl-3-hydroxybenzoic acid | 102297-62-1 [sigmaaldrich.com]

- 5. Methylparaben - Wikipedia [en.wikipedia.org]

- 6. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective extraction of derivates of p-hydroxy-benzoic acid from plant material by using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. METHYL 3-ACETYL-4-HYDROXYBENZOATE CAS#: [amp.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. labsolu.ca [labsolu.ca]

- 13. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

"Methyl 4-acetyl-3-hydroxybenzoate" 1H NMR and 13C NMR spectra

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-acetyl-3-hydroxybenzoate

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of analytical techniques for the structural elucidation of organic molecules. For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to deciphering its function and potential as a therapeutic agent. This guide provides an in-depth analysis of the ¹H (Proton) and ¹³C (Carbon-13) NMR spectra of this compound, a substituted aromatic compound with functionalities pertinent to pharmaceutical and chemical research.

This document moves beyond a simple cataloging of spectral data. It aims to provide a field-proven perspective on spectral interpretation, explaining the causal relationships between the molecular structure and the resulting NMR signals. By grounding the analysis in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects, this guide serves as a self-validating reference for scientists engaged in the characterization of complex organic molecules.

Molecular Structure and Predicted Spectral Features

The structure of this compound features a 1,2,4-trisubstituted benzene ring. The substituents are a hydroxyl group (-OH), an acetyl group (-COCH₃), and a methyl ester group (-COOCH₃). Understanding the electronic properties of these groups is the first step in predicting and interpreting the NMR spectra.

-

Hydroxyl (-OH): An activating, electron-donating group (EDG) through resonance, which tends to increase electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (shielding) of the attached protons and carbons.

-

Acetyl (-COCH₃) and Methyl Ester (-COOCH₃): Both are deactivating, electron-withdrawing groups (EWG) through both induction and resonance. They decrease electron density on the ring, leading to a downfield shift (deshielding) of aromatic protons and carbons, especially those ortho and para to them.

The interplay of these competing electronic effects dictates the final chemical shifts and provides a unique spectral fingerprint for the molecule.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, we anticipate signals from the aromatic protons, the hydroxyl proton, the methyl ester protons, and the acetyl methyl protons.

Causality of Chemical Shifts and Splitting Patterns

The chemical shifts (δ) of the aromatic protons are influenced by the combined effects of the three substituents. The benzene ring's own magnetic environment creates a baseline shift to around 7.3 ppm.[1] Substituents then modulate this value; electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).[2][3]

-

H6: This proton is ortho to the electron-withdrawing ester group and meta to the electron-withdrawing acetyl group. It is expected to be significantly deshielded and appear far downfield. It will be split by the adjacent H5, appearing as a doublet.

-

H2: This proton is ortho to the electron-donating hydroxyl group and meta to the ester group. The donating effect of the hydroxyl group will shield it relative to H6. It will also appear as a doublet, split by H6 (a small meta coupling might be observed).

-

H5: This proton is ortho to the electron-withdrawing acetyl group and meta to both the hydroxyl and ester groups. It will be split by the adjacent H6, appearing as a doublet.

The non-aromatic protons appear as singlets as they have no adjacent protons to couple with.

-

-OH Proton: The chemical shift is often variable and concentration-dependent, appearing as a broad singlet.

-

-COOCH₃ Protons: These methyl protons are attached to an oxygen atom, deshielding them to a region around 3.9 ppm.[4]

-

-COCH₃ Protons: These methyl protons are adjacent to a carbonyl group, which deshields them to a region around 2.6 ppm.[4]

Data Summary: ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | Variable (e.g., 5.0 - 11.0) | Broad Singlet | 1H | - |

| H6 | ~ 8.0 - 8.2 | Doublet (d) | 1H | J ≈ 8.0 - 9.0 Hz (ortho) |

| H2 | ~ 7.8 - 8.0 | Doublet (d) | 1H | J ≈ 2.0 - 3.0 Hz (meta) |

| H5 | ~ 7.0 - 7.2 | Doublet of Doublets (dd) | 1H | J ≈ 8.0-9.0 Hz, J ≈ 2.0-3.0 Hz |

| -COOCH₃ | ~ 3.9 | Singlet (s) | 3H | - |

| -COCH₃ | ~ 2.6 | Singlet (s) | 3H | - |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a singlet.

Causality of Chemical Shifts

The chemical shifts of carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.[5]

-

Carbonyl Carbons (C=O): These are the most deshielded carbons due to the strong electron-withdrawing effect of the double-bonded oxygen. Ketone carbonyls typically appear further downfield than ester carbonyls.[6][7] We expect two distinct signals in the 165-205 ppm range.

-

Aromatic Carbons: These carbons resonate in the 110-160 ppm range.[2] Carbons directly attached to substituents (quaternary carbons) often have lower intensity peaks. The carbon attached to the hydroxyl group (C3) will be significantly deshielded, while the carbons ortho and para to it will be shielded. Conversely, carbons ortho and para to the withdrawing groups will be deshielded.

-

Methyl Carbons: The sp³ hybridized carbons of the methyl groups are the most shielded, appearing in the upfield region of the spectrum. The ester methyl (-OC H₃) is attached to an electronegative oxygen and will be more deshielded than the acetyl methyl (-COC H₃).[8]

Data Summary: ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~ 195 - 205 |

| C=O (Ester) | ~ 165 - 170 |

| C3 (-OH) | ~ 155 - 160 |

| C4 (-COCH₃) | ~ 135 - 140 |

| C1 (-COOCH₃) | ~ 125 - 130 |

| C2, C5, C6 | ~ 115 - 135 |

| -OC H₃ (Ester) | ~ 52 |

| -COC H₃ (Acetyl) | ~ 26 |

Part 3: Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The following protocol outlines the key steps for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[9] If solubility is an issue, or if the hydroxyl proton exchange needs to be minimized, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm. Most modern deuterated solvents contain TMS.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Shim the magnetic field to optimize its homogeneity. This is an automated or semi-automated process that sharpens the spectral peaks and improves resolution.

-

-

¹H NMR Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm).

-

Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 128, 256, or more) will be required to achieve a good signal-to-noise ratio.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired FIDs for both ¹H and ¹³C experiments to convert the time-domain data into frequency-domain spectra.

-

Phase the resulting spectra to ensure all peaks are in the positive absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak (or the residual solvent peak) to its known value.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Logical Workflow for Spectral Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound is a prime example of the power of modern spectroscopy in chemical and pharmaceutical sciences. By understanding the fundamental principles that govern nuclear magnetic resonance, a skilled scientist can translate complex spectral data into a definitive molecular structure. The predicted chemical shifts, multiplicities, and assignments detailed in this guide provide a robust framework for the empirical analysis of this compound, underscoring the necessity of integrating theoretical knowledge with practical, field-proven insights for trustworthy and authoritative structural elucidation.

References

-

Brukker, S. H. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data. [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry. [Link]

-

ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. [Link]

-

Chem LibreTexts. (n.d.). C13 NMR List of Chemical Shifts. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 4. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

Spectroscopic Fingerprinting of Methyl 4-acetyl-3-hydroxybenzoate: An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the anticipated Infrared (IR) and Mass Spectrometry (MS) data for Methyl 4-acetyl-3-hydroxybenzoate, a substituted phenolic compound of interest in chemical synthesis and drug discovery. In the absence of published experimental spectra for this specific molecule, this paper synthesizes foundational spectroscopic principles and data from closely related structural analogs to construct a predictive analytical framework. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural elucidation using these critical analytical techniques. The causality behind spectral features and fragmentation patterns is explained to provide a robust, self-validating system for analysis.

Introduction: The Structural and Analytical Context

This compound is a multi-functionalized aromatic compound. Its structure, featuring a hydroxyl group, a ketone, and a methyl ester on a benzene ring, presents a unique spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and characterization in various chemical and pharmaceutical applications. This guide will deconstruct the molecule's functional components to predict its behavior under IR and MS analysis.

The molecular structure of this compound is presented below. Its molecular formula is C₁₀H₁₀O₄, with a corresponding molecular weight of 194.18 g/mol .[1]

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[2] The analysis of this compound's IR spectrum is based on the principle that its chemical bonds will absorb infrared radiation at specific frequencies, causing them to vibrate.[2]

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for this compound are summarized in the table below. These predictions are derived from established frequency ranges for its constituent functional groups and data from analogous compounds such as 3-hydroxyacetophenone, 4'-hydroxyacetophenone, phenol, and methyl 4-hydroxybenzoate.[3][4][5][6][7]

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale and Comparative Insights |

| 3500 - 3200 | Phenolic O-H | Stretching, H-bonded | Strong, Broad | The presence of a broad absorption in this region is a strong indicator of the hydroxyl group.[4] Intramolecular hydrogen bonding between the hydroxyl group and the adjacent acetyl carbonyl oxygen is expected to broaden this peak and shift it to a lower wavenumber. |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak | Typical for sp² C-H bonds in the benzene ring. |

| ~1720 | Ester C=O | Stretching | Strong | The carbonyl of the methyl ester is expected in this region. The exact position can be influenced by the electronic effects of the other ring substituents. |

| ~1680 | Ketone C=O | Stretching | Strong | The acetyl group's carbonyl stretch is anticipated here. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). Intramolecular H-bonding with the ortho-hydroxyl group will likely lower this frequency further. |

| 1600 - 1450 | Aromatic C=C | Ring Stretching | Medium to Strong (multiple bands) | These absorptions are characteristic of the benzene ring.[4] |

| ~1250 | Ester C-O | Stretching | Strong | This strong band is indicative of the C-O single bond stretch of the ester group. |

| ~1220 | Phenolic C-O | Stretching | Strong | The C-O stretch of the phenolic group is a key diagnostic feature, distinguishing it from aliphatic alcohols.[4] |

| 900 - 675 | Aromatic C-H | Out-of-plane Bending | Strong | The substitution pattern on the benzene ring will determine the exact position and number of these bands. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Instrument Setup: A modern FTIR spectrometer is used. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.[8] Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule.[8]

Predicted Mass Spectrum and Fragmentation Pathway

For this compound (MW = 194.18), the following key ions are predicted in its EI mass spectrum.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Significance |

| 194 | [C₁₀H₁₀O₄]⁺• | - | Molecular Ion (M⁺•) : Confirms the molecular weight of the compound. Its presence is expected due to the stability of the aromatic ring. |

| 179 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the acetyl group (α-cleavage). This is a common fragmentation for ketones. |

| 163 | [M - OCH₃]⁺ | •OCH₃ | Loss of the methoxy radical from the ester group. |

| 151 | [M - CH₃CO]⁺ | •CH₃CO | Loss of an acetyl radical. |

| 121 | [M - OCH₃ - CO]⁺ | •OCH₃, CO | Subsequent loss of carbon monoxide from the m/z 163 fragment. |

| 93 | [C₆H₅O]⁺ | - | A fragment corresponding to a hydroxybenzoyl cation. |

The proposed fragmentation pathway is illustrated below. The initial ionization event is the removal of an electron to form the molecular ion (M⁺•). Subsequent bond cleavages lead to the formation of various fragment ions.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is used.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS ion source. The molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their m/z ratio in the mass analyzer and detected.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions, which are then used to confirm the structure of the compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of expected IR and MS data, grounded in established chemical principles and comparison with analogous structures, offers a robust framework for researchers. The provided protocols outline best practices for acquiring high-quality data. This synthesized approach underscores the power of spectroscopic techniques in modern chemical and pharmaceutical sciences, enabling confident structural elucidation even in the absence of pre-existing library data.

References

-

Ultra Scientist Vol. 25(1)B, 1-8 (2013). Introduction - Vibrational spectroscopic study of 3-hydroxyacetophenone. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol. [Link]

-

PubChem. Methyl 4-acetylbenzoate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. IR Chart. [Link]

-

NIST WebBook. Acetophenone, 4'-hydroxy-. [Link]

-

ResearchGate. IR Spectra of Phenolic Resins. [Link]

-

PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. Methyl 3-acetyl-4-hydroxybenzoate. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

ResearchGate. FT-IR spectra of control and treated samples of p-hydroxyacetophenone. [Link]

-

University of Colorado Boulder. IR Lecture Notes. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

YouTube. Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. [Link]

-

ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link]

Sources

- 1. Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-acetyl-3-hydroxybenzoate: A Predictive and Methodological Approach

Preamble: Navigating the Data Gap for a Novel Compound

This guide, therefore, adopts a dual-pronged approach rooted in scientific integrity and practical application. Firstly, we will construct a predictive profile of Methyl 4-acetyl-3-hydroxybenzoate's solubility and stability by drawing logical inferences from well-documented analogs such as Methyl 4-hydroxybenzoate (Methylparaben). Secondly, we will provide robust, detailed experimental protocols that serve as a self-validating system for researchers to generate definitive data. This methodology empowers drug development professionals to not only anticipate the behavior of this compound but also to establish a comprehensive, in-house understanding of its critical properties.

Predicted Physicochemical and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from formulation strategies to bioavailability. The structure of this compound—possessing a polar phenolic hydroxyl group, a hydrogen-bond accepting acetyl group, and an ester linkage—suggests a nuanced solubility profile.

Inferred Solubility Characteristics

By examining its structural components and comparing them to known compounds, we can build a strong hypothesis regarding its solubility:

-

Aqueous Solubility : The presence of a phenolic hydroxyl group and a carbonyl group from the acetyl moiety allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the overall aromatic structure and the methyl ester group contribute to its lipophilicity. It is predicted to be slightly soluble in water, likely more so than its non-hydroxylated analog, Methyl 4-acetylbenzoate. The solubility is also expected to be pH-dependent due to the acidic nature of the phenolic proton.

-

Organic Solvent Solubility : Like its close analog Methyl 4-hydroxybenzoate, which is freely soluble in alcohol and acetone, this compound is anticipated to exhibit high solubility in polar organic solvents.[1] Solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) should effectively solvate the molecule.

Predicted Solubility Data Summary

The following table provides a predictive summary of solubility based on the analysis of related structures. These values should be considered hypothetical and serve as a baseline for experimental verification.

| Solvent System | Predicted Solubility | Rationale / Analog Comparison |

| Water (pH ~7) | Slightly Soluble | Similar to Methyl 4-hydroxybenzoate (1 part in 400 parts water)[1]. The additional acetyl group may slightly alter this. |

| Ethanol | Freely Soluble | Analogous to Methyl 4-hydroxybenzoate (1 part in 2 parts alcohol)[1]. |

| Methanol | Freely Soluble | High polarity and hydrogen bonding capacity are expected to readily dissolve the compound. |

| Acetone | Soluble | A common solvent for parabens and other substituted benzoic acid esters. |

| Propylene Glycol | Soluble | Methyl 4-hydroxybenzoate is soluble in propylene glycol (1 part in ~4 parts). |

| Diethyl Ether | Soluble | Expected based on the general solubility of parabens in ether. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To quantitatively determine the solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., Water, pH-buffered solutions, Ethanol, Propylene Glycol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability Profile and Forced Degradation

Understanding a compound's stability is critical for determining its shelf-life, storage conditions, and potential degradation products, which is a key regulatory requirement.[2][3] The ester and phenol functionalities in this compound are the most probable sites of chemical instability.

Predicted Degradation Pathways

-

Hydrolytic Degradation: This is the most anticipated degradation pathway. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.

-

Alkaline Hydrolysis: Similar to Methylparaben, rapid hydrolysis is expected at pH 8 or above, yielding 4-acetyl-3-hydroxybenzoic acid and methanol.[4] Aqueous solutions of Methylparaben are known to be subject to rapid hydrolysis at pH 8 or above.[4]

-

Acidic Hydrolysis: Slower hydrolysis may occur under strong acidic conditions and elevated temperatures.

-

-

Oxidative Degradation: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of colored degradation products (quinones or polymeric materials).

-

Photodegradation: Aromatic systems can absorb UV radiation, leading to photolytic degradation. Some studies have noted that Methyl 4-hydroxybenzoate can have cytotoxic effects in the presence of sunlight, suggesting a potential for light-induced degradation.[4]

Caption: Predicted Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[2][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in methanol or acetonitrile)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven, Photostability chamber

-

Validated stability-indicating HPLC method (e.g., HPLC with a photodiode array detector or mass spectrometer)

Methodology: A control sample (unstressed) should be analyzed alongside all stressed samples. The goal is to achieve 5-20% degradation of the active ingredient.

-

Acid Hydrolysis:

-

Mix the drug solution with 0.1 M HCl.

-

Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the drug solution with 0.1 M NaOH.

-

Maintain at room temperature for a specified time (e.g., 30 min, 1, 2 hours), as base hydrolysis is often rapid.

-

Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the drug solution with 3-30% H₂O₂.

-

Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).

-

Dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Store the solid compound in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 24-48 hours).

-

Dissolve a known weight of the stressed solid and analyze.

-

-

Photolytic Degradation:

-

Expose the drug solution (in a phototransparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

-

A parallel sample wrapped in aluminum foil should serve as a dark control.

-

Analyze both samples.

-

Data Analysis: For each condition, use the stability-indicating HPLC method to:

-

Determine the percentage of the parent compound remaining.

-

Calculate the percentage of major degradation products formed.

-

Assess peak purity of the parent compound to ensure no co-eluting degradants.

Proposed Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation.[3]

Method Development Principles

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a suitable starting point for this type of aromatic compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range like 3.0 to ensure protonation of any acidic degradants) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar (hydrolyzed acid) and potentially less polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and degradants have significant absorbance (e.g., determined by scanning the UV spectrum, likely around 254 nm) is appropriate. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating specificity.

Example Starting HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18 (e.g., Supelco L7), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold, re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Conclusion and Forward-Looking Recommendations

This guide presents a scientifically-grounded, predictive framework for understanding the solubility and stability of this compound. While direct experimental data is sparse, the analysis of its chemical structure and comparison with well-known analogs provides a robust starting point for any research or development program. The core of this document lies in the detailed, actionable protocols provided. It is imperative that researchers and drug development professionals undertake these experimental investigations to replace predictive data with empirical evidence. The successful execution of these solubility and forced degradation studies will generate the foundational knowledge required for effective formulation development, analytical method validation, and regulatory compliance, ultimately paving the way for the successful application of this promising compound.

References

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

-

R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

-

ResearchGate. RESULTS OF FORCED DEGRADATION STUDY. Available from: [Link]

-

PubMed. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Available from: [Link]

- Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(8), 2259-2269.

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

ResearchGate. Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by strain EM. Available from: [Link]

- National Center for Biotechnology Information. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2449-2454.

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

-

ResearchGate. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Exploration of Methyl 4-acetyl-3-hydroxybenzoate

Abstract

Introduction: The Scientific Imperative for Theoretical Modeling

Methyl 4-acetyl-3-hydroxybenzoate, a member of the hydroxyacetophenone and benzoate ester families, presents a compelling case for theoretical investigation. Its multifunctional nature, featuring a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting acetyl group, and an electron-withdrawing methyl ester moiety, suggests a rich landscape of intra- and intermolecular interactions. These characteristics are pivotal in determining its crystallographic packing, solubility, and potential biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine such molecules at the quantum level.[1][2] By solving the Schrödinger equation in an approximate yet highly accurate manner, DFT allows for the prediction of a molecule's three-dimensional structure, its vibrational modes (which correspond to infrared and Raman spectra), and its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals.[1][2]

The "why" behind employing theoretical calculations is multifaceted. In the early stages of drug discovery, computational models can screen vast libraries of virtual compounds, identifying candidates with desirable electronic properties for further investigation. In materials science, understanding the vibrational modes of a molecule can provide insights into its thermal and mechanical properties. For this compound, a thorough theoretical treatment can predict its spectroscopic signatures, aiding in its identification and characterization in complex mixtures, and can offer clues about its chemical reactivity and potential binding interactions with biological targets.

This guide will navigate the essential steps of a comprehensive theoretical study, from the initial construction of the molecule in silico to the detailed analysis of its calculated properties.

The Computational Gauntlet: A Workflow for Structural and Spectroscopic Elucidation

The following workflow represents a best-practice approach for the theoretical characterization of a small organic molecule like this compound. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established and widely validated combination for achieving a good balance between computational cost and accuracy for organic systems.

Caption: A schematic of the computational workflow.

Experimental Protocol: Step-by-Step Computational Procedure

Software: Gaussian 09 or Gaussian 16, GaussView 6

Methodology:

-

Molecular Construction:

-

Open GaussView 6.

-

Construct the this compound molecule using the fragment library and atom manipulation tools.

-

Perform an initial "Clean-Up" of the geometry using the built-in molecular mechanics functionality to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

In GaussView, go to Calculate > Gaussian Calculation Setup.

-

Select Job Type: Optimization.

-

Go to the Method tab.

-

Method: DFT, Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

-

Set the Charge to 0 and Spin to Singlet.

-

Submit the calculation. This will generate a Gaussian input file (.gjf) and run the calculation.

-

Causality: The geometry optimization seeks to find the lowest energy conformation of the molecule on the potential energy surface. The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent geometric predictions for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron density. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing lone pairs and hydrogen bonding, while (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more accurate descriptions of bonding.

-

-

Frequency Calculation:

-

Once the optimization is complete, open the resulting log file in GaussView.

-

Go to Calculate > Gaussian Calculation Setup.

-

Select Job Type: Frequency.

-

The method and basis set should be the same as in the optimization.

-

Submit the calculation.

-

Trustworthiness: A true energy minimum on the potential energy surface will have no imaginary frequencies. This frequency calculation serves as a self-validating step to confirm that the optimized geometry is a stable conformation. The absence of imaginary frequencies confirms the validity of the optimized structure. This step also provides the theoretical infrared (IR) and Raman spectra.

-

-

NMR Chemical Shift Calculation:

-

Using the optimized geometry, set up a new calculation.

-

Job Type: NMR.

-

Method: The same DFT functional and basis set should be used for consistency. The GIAO (Gauge-Independent Atomic Orbital) method is the default and recommended method for calculating NMR chemical shifts.

-

Submit the calculation.

-

Theoretical Results and Spectroscopic Assignments

The following sections present the predicted data for this compound based on the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization yields the equilibrium structure of the molecule. Key structural parameters can then be extracted and analyzed. An intramolecular hydrogen bond between the hydroxyl hydrogen and the acetyl oxygen is predicted, which is a common feature in ortho-hydroxy acetophenones and plays a significant role in stabilizing the planar conformation of the molecule.

Table 1: Selected Predicted Structural Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (acetyl) | 1.23 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Angle | C-C-O (acetyl) | 120.5° |

| Dihedral Angle | C-C-C=O (acetyl) | 0.0° |

Vibrational Analysis: Deciphering the IR and Raman Spectra

The frequency calculation provides the harmonic vibrational frequencies. These frequencies correspond to the absorption peaks in an IR spectrum and the scattered peaks in a Raman spectrum. It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the DFT functional.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3200-3300 | Intramolecularly hydrogen-bonded hydroxyl group |

| C-H stretch (aromatic) | ~3000-3100 | Aromatic C-H bonds |

| C-H stretch (methyl) | ~2900-3000 | Methyl groups of acetyl and ester |

| C=O stretch (acetyl) | ~1650-1670 | Acetyl carbonyl |

| C=O stretch (ester) | ~1700-1720 | Ester carbonyl |

| C-O stretch | ~1200-1300 | Phenolic and ester C-O bonds |

Comparative Analysis: While experimental spectra for the title compound are not available, data from similar molecules like Methyl 4-hydroxybenzoate show a characteristic ester C=O stretch around 1720 cm⁻¹. The presence of the acetyl group and the intramolecular hydrogen bond in our target molecule would be expected to shift the acetyl C=O to a lower frequency, consistent with our predictions.

Electronic Structure Insights: NBO and Frontier Molecular Orbitals

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron delocalization. For this compound, NBO analysis reveals strong hyperconjugative interactions, particularly the delocalization of the oxygen lone pairs of the hydroxyl and ester groups into the aromatic ring's π* anti-bonding orbitals. This delocalization contributes to the stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

Caption: A conceptual representation of the HOMO and LUMO distributions.

-

HOMO: The HOMO is predicted to be primarily localized on the benzene ring and the hydroxyl group, indicating that these are the most electron-rich regions and likely sites for electrophilic attack.

-

LUMO: The LUMO is predicted to be distributed over the aromatic ring and the acetyl and methyl ester groups, suggesting these are the electron-deficient regions susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its kinetic stability.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the detailed characterization of this compound using Density Functional Theory. The presented workflow, from geometry optimization to the analysis of vibrational and electronic properties, provides a robust and scientifically sound approach for gaining deep insights into the molecular nature of this compound.

The theoretical predictions for its structure, vibrational spectra, and electronic properties serve as a valuable dataset in the absence of extensive experimental data. The predicted intramolecular hydrogen bonding is a key structural feature influencing its conformation and properties. The analysis of its frontier molecular orbitals provides a basis for understanding its chemical reactivity.

A critical next step for the validation of this theoretical model would be the experimental acquisition of IR, Raman, and NMR spectra for this compound. Such data would allow for a direct comparison and refinement of the computational methodology, further enhancing the predictive power of these theoretical tools. For researchers in drug development and materials science, the computational protocols detailed herein can be readily adapted to investigate other novel small molecules, accelerating the pace of discovery and innovation.

References

-

Chattopadhyay, B., Ghosh, S., Mondal, S., Mukherjee, M., & Mukherjee, A. K. (2012). Structural study of three o-hydroxyacetophenone derivatives using X-ray powder diffraction: interplay of weak intermolecular interactions. CrystEngComm, 14(3), 837–846. [Link]

-

Yousif Al-Labban, H. M. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Current Research in Interdisciplinary Studies, 4(3), 25-27. [Link]

Sources

A Comprehensive Technical Guide to Methyl 4-acetyl-3-hydroxybenzoate (CAS 478169-69-6)

Executive Summary

This document provides an in-depth technical overview of Methyl 4-acetyl-3-hydroxybenzoate (CAS: 478169-69-6), a substituted aromatic ester with significant potential as a synthetic intermediate and building block in medicinal chemistry and analytical sciences. While direct literature on this specific isomer is sparse, this guide synthesizes data from structurally related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and application. We will explore a plausible and detailed synthetic route via Friedel-Crafts acylation, outline expected analytical characterization data, discuss its potential utility in drug discovery, and provide comprehensive safety and handling protocols. This guide is intended for researchers and professionals engaged in organic synthesis, drug development, and analytical standard development.

Physicochemical and Structural Profile

This compound is a difunctionalized benzoic acid derivative. The strategic placement of the hydroxyl, acetyl, and methyl ester groups provides multiple reaction sites, making it a versatile precursor for more complex molecular architectures.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 478169-69-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |

| Molecular Weight | 194.18 g/mol | [3][4] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)C(=O)OC)O | [3] |

| InChI Key | FPYAQSSSRQZXMS-UHFFFAOYSA-N | [3][4] |

| Synonyms | Benzoic acid, 4-acetyl-3-hydroxy-, methyl ester | [2] |

Computed Properties

| Property | Value | Source |

| XLogP3 | 1.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 63.6 Ų | [3] |

Synthesis and Purification Strategy

Retrosynthetic Analysis

The logical disconnection for this compound involves breaking the bond between the aromatic ring and the acetyl group. This retrosynthetic step points to Methyl 3-hydroxybenzoate as the key starting material and an acetylating agent, such as acetyl chloride or acetic anhydride, as the electrophile source. The hydroxyl group is a strongly activating, ortho-, para-director. Acylation is expected to occur at the C4 position (ortho to the hydroxyl and meta to the deactivating ester group), driven by the powerful directing effect of the hydroxyl group.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The chosen forward synthesis involves the Lewis acid-catalyzed acylation of Methyl 3-hydroxybenzoate. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation. It coordinates with the acetylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The reaction solvent must be inert to the conditions, with nitrobenzene or 1,2-dichloroethane being suitable choices.

Detailed Experimental Protocol

Objective: To synthesize this compound from Methyl 3-hydroxybenzoate.

Materials:

-

Methyl 3-hydroxybenzoate (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Nitrobenzene (anhydrous, as solvent)

-

Hydrochloric Acid (5% aq. solution)

-

Sodium Bicarbonate (saturated aq. solution)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.5 eq) and nitrobenzene. Cool the resulting suspension to 0-5 °C in an ice bath.

-

Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the AlCl₃ suspension over 15 minutes. Stir for an additional 30 minutes at 0-5 °C.

-

Substrate Addition: Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in a minimal amount of nitrobenzene and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 5% HCl solution. Causality Note: This step hydrolyzes the aluminum complexes and neutralizes the excess Lewis acid.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. Causality Note: The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Purification and Characterization Workflow

The workflow ensures the isolation of a pure product and confirms its structural identity, a self-validating system essential for use in further applications.

Caption: Post-synthesis workflow for purification and analysis.

Spectroscopic Characterization (Anticipated Data)

While specific spectral data is not available in public databases, the expected characteristics can be reliably predicted from the molecular structure.

-

¹H NMR:

-

Aromatic Protons: Three protons in the aromatic region (approx. 6.8-8.0 ppm). Expect two doublets and one singlet or three distinct signals depending on coupling constants. The proton ortho to the ester will be the most downfield.

-

Hydroxyl Proton: A broad singlet (variable ppm, depending on solvent and concentration) for the phenolic -OH group.

-

Methyl Ester: A sharp singlet at ~3.9 ppm corresponding to the three -OCH₃ protons.

-

Acetyl Group: A sharp singlet at ~2.6 ppm corresponding to the three -COCH₃ protons.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region: one for the ester carbonyl (~166 ppm) and one for the ketone carbonyl (~200 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (~115-160 ppm). The carbon bearing the hydroxyl group will be the most upfield, while the carbon attached to the ester will be downfield.

-

Methyl Carbons: Two signals in the upfield region: one for the ester methyl carbon (~52 ppm) and one for the acetyl methyl carbon (~26 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ (phenolic hydroxyl).

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹.

-